An In-depth Technical Guide to the Synthesis and Characterization of 2,6-Dibromo-3-methoxy-5-nitropyridine
An In-depth Technical Guide to the Synthesis and Characterization of 2,6-Dibromo-3-methoxy-5-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 2,6-Dibromo-3-methoxy-5-nitropyridine. This molecule serves as a valuable building block in medicinal chemistry and drug development due to its unique electronic and steric properties, which allow for diverse chemical modifications.[1] This document details a plausible synthetic pathway, experimental protocols, and the expected analytical characterization of the target compound.
Physicochemical Properties
A summary of the key physicochemical properties of 2,6-Dibromo-3-methoxy-5-nitropyridine is presented below.
| Property | Value | Reference |
| CAS Number | 79491-46-6 | [2] |
| Molecular Formula | C₆H₄Br₂N₂O₃ | [2] |
| Molecular Weight | 311.92 g/mol | [2] |
| Appearance | Expected to be a solid | N/A |
| Purity | Typically ≥97% | [3] |
| Storage | Sealed in a dry environment at room temperature | [3] |
Synthesis
A plausible and efficient synthesis of 2,6-Dibromo-3-methoxy-5-nitropyridine involves a two-step process commencing from the readily available 2,6-dibromo-3-aminopyridine. The initial step is a nucleophilic aromatic substitution to introduce the methoxy group, followed by a Sandmeyer-type reaction to replace the amino group with a nitro group.
Synthetic Pathway
Caption: Proposed two-step synthesis of 2,6-Dibromo-3-methoxy-5-nitropyridine.
Experimental Protocols
Step 1: Synthesis of 6-Bromo-2-methoxy-3-aminopyridine [4]
This procedure is adapted from a similar synthesis of methoxypyridine analogs.
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Materials:
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2,6-Dibromo-3-aminopyridine
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Sodium methoxide (NaOMe)
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1,4-Dioxane, anhydrous
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Procedure:
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To a solution of 2,6-dibromo-3-aminopyridine in anhydrous 1,4-dioxane, add sodium methoxide.
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Heat the reaction mixture to reflux and maintain for 18 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Upon completion, cool the reaction mixture to room temperature.
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Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield 6-bromo-2-methoxy-3-aminopyridine.
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Step 2: Synthesis of 2,6-Dibromo-3-methoxy-5-nitropyridine
This proposed protocol is based on standard Sandmeyer reaction conditions for the conversion of an amino group to a nitro group on an aromatic ring.
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Materials:
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6-Bromo-2-methoxy-3-aminopyridine
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Sodium nitrite (NaNO₂)
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Sulfuric acid (H₂SO₄)
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Copper(I) oxide (Cu₂O)
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Water
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Procedure:
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Dissolve 6-bromo-2-methoxy-3-aminopyridine in a cooled (0-5 °C) solution of concentrated sulfuric acid and water.
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Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C to form the diazonium salt.
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In a separate flask, prepare a suspension of copper(I) oxide in a solution of sodium nitrite in water, and cool it to 0-5 °C.
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Slowly add the diazonium salt solution to the copper(I) oxide suspension, keeping the temperature below 10 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
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Monitor the reaction by TLC or LC-MS.
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Extract the product with a suitable organic solvent (e.g., dichloromethane).
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Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
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Filter and concentrate the solution under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain 2,6-Dibromo-3-methoxy-5-nitropyridine.
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Characterization Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.5 | s | 1H | Ar-H (H-4) |
| ~4.0 | s | 3H | -OCH₃ |
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~155 | C-3 (C-OCH₃) |
| ~148 | C-5 (C-NO₂) |
| ~145 | C-6 (C-Br) |
| ~140 | C-4 (C-H) |
| ~115 | C-2 (C-Br) |
| ~58 | -OCH₃ |
Infrared (IR) Spectroscopy
Expected IR Absorption Bands (KBr pellet, cm⁻¹)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Weak | Aromatic C-H stretch |
| ~2950-2850 | Weak | Aliphatic C-H stretch (-OCH₃) |
| ~1590-1570 | Strong | Asymmetric NO₂ stretch |
| ~1550-1450 | Medium-Strong | Aromatic C=C stretch |
| ~1360-1340 | Strong | Symmetric NO₂ stretch |
| ~1250-1200 | Strong | Aryl-O stretch |
| ~1050-1000 | Medium | C-O stretch |
| Below 800 | Medium-Strong | C-Br stretch |
Mass Spectrometry (MS)
Expected Mass Spectrum Data (Electron Ionization, EI)
| m/z | Interpretation |
| 311/313/315 | [M]⁺• Isotopic cluster for two bromine atoms |
| 296/298/300 | [M - CH₃]⁺ |
| 266/268/270 | [M - NO₂]⁺ |
| 187/189 | [M - Br - NO₂]⁺ |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and purification of 2,6-Dibromo-3-methoxy-5-nitropyridine.
Caption: General workflow for the synthesis and purification process.
Conclusion
This technical guide outlines a feasible synthetic route and expected analytical characteristics for 2,6-Dibromo-3-methoxy-5-nitropyridine. The provided protocols, based on established chemical principles and analogous reactions, offer a solid foundation for the laboratory preparation of this important chemical intermediate. The characterization data, while predicted, serves as a useful reference for the analysis and quality control of the synthesized compound. This information is intended to support researchers and professionals in the fields of chemical synthesis and drug discovery.
References
- 1. 79491-46-6 | MFCD18632733 | 2,6-Dibromo-3-methoxy-5-nitropyridine [aaronchem.com]
- 2. 79491-46-6 | 2,6-Dibromo-3-methoxy-5-nitropyridine - Moldb [moldb.com]
- 3. 2,6-Dibromo-3-methoxy-5-nitropyridine - CAS:79491-46-6 - Sunway Pharm Ltd [3wpharm.com]
- 4. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PMC [pmc.ncbi.nlm.nih.gov]
